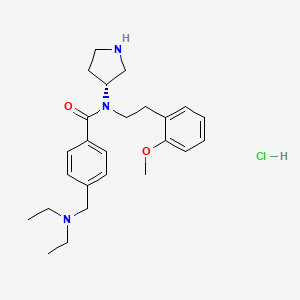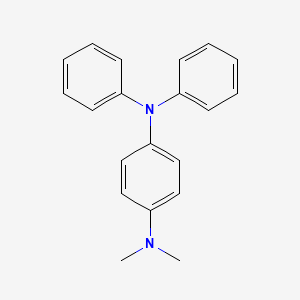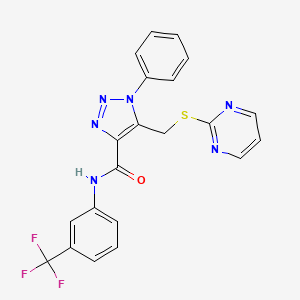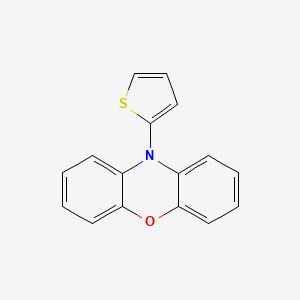
2-Methoxytriphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxytriphenylene is an organic compound with the molecular formula C19H14O. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon. The compound is characterized by the presence of a methoxy group (-OCH3) attached to the triphenylene core. This structural modification imparts unique chemical and physical properties to the molecule, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxytriphenylene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of nickel-catalyzed cross-coupling reactions. For instance, a solution of 1,2-bis(diisopropylphosphino)ethane nickel(II) chloride and potassium tert-butylate in 1,4-dioxane is heated to 100°C under an inert atmosphere for an extended period . This reaction facilitates the formation of the triphenylene core with the methoxy substituent.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired product’s quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxytriphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives of the compound.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield methoxyquinones, while substitution reactions can produce halogenated or nitrated derivatives .
Aplicaciones Científicas De Investigación
2-Methoxytriphenylene has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying aromaticity and electronic properties.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism by which 2-Methoxytriphenylene exerts its effects is primarily through interactions with molecular targets in biological systems. The methoxy group can influence the compound’s electronic distribution, enhancing its ability to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
- 2-Methyl-10-methoxytriphenylene
- 2-Methyl-11-methoxytriphenylene
- 1,4-Difluoro-2,3,6,7,10,11-hexaalkoxytriphenylene
Comparison: Compared to its analogs, 2-Methoxytriphenylene is unique due to the specific positioning of the methoxy group, which can significantly affect its chemical reactivity and physical properties. For instance, fluorinated derivatives may exhibit different electronic properties and mesophase behavior, making them suitable for distinct applications in materials science .
Propiedades
Fórmula molecular |
C19H14O |
|---|---|
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
2-methoxytriphenylene |
InChI |
InChI=1S/C19H14O/c1-20-13-10-11-18-16-8-3-2-6-14(16)15-7-4-5-9-17(15)19(18)12-13/h2-12H,1H3 |
Clave InChI |
FSDKJDNCWXNBAZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



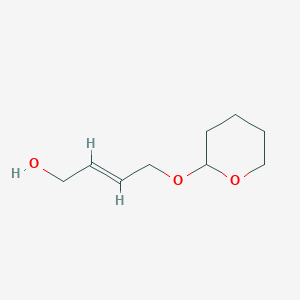
![N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14119725.png)
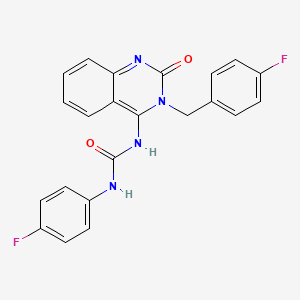
![N'-[(Z)-(4-methylphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14119749.png)
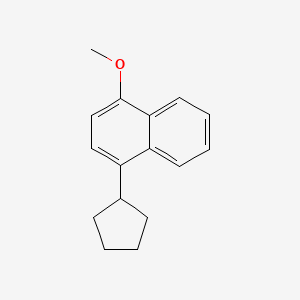
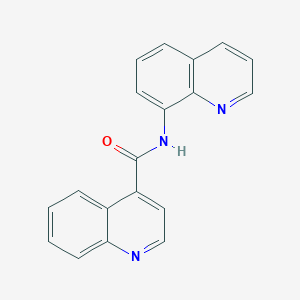
![2-(3,4-dimethylphenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14119767.png)
![2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14119773.png)

